molecular formula C20H23N5O4 B2943535 [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid CAS No. 919037-77-7

[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid

カタログ番号: B2943535
CAS番号: 919037-77-7
分子量: 397.435
InChIキー: DLXUTYLJBVLWRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid is a complex heterocyclic compound designed for pharmaceutical research and development. Its molecular structure, featuring a fused pyrimidopurine-dione core and a phenylethyl substituent, makes it a valuable scaffold in medicinal chemistry. This compound is primarily utilized as a key intermediate in the synthesis of novel biologically active molecules. Researchers can leverage the acetic acid moiety for further functionalization, such as forming amide linkages or other derivatives, to explore structure-activity relationships. The structural features of this compound are similar to those found in molecules investigated for various pharmacological activities, suggesting its potential utility in early-stage drug discovery programs. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) for proper handling and storage information.

特性

IUPAC Name

2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-13-10-23(9-8-14-6-4-3-5-7-14)19-21-17-16(24(19)11-13)18(28)25(12-15(26)27)20(29)22(17)2/h3-7,13H,8-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXUTYLJBVLWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester precursor of this compound undergoes base-catalyzed hydrolysis to yield the acetic acid derivative. This reaction is critical for generating the bioactive form, as the free carboxylic acid group enhances interactions with biological targets (e.g., adenosine receptors).

Reaction Conditions Product Yield Source
Ester → Carboxylic acidNaOH (aq.), reflux, 6–8 hours[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-...-yl]acetic acid85–92%

Amide Bond Formation

The acetic acid moiety participates in amide coupling reactions with primary and secondary amines. This reactivity is exploited to create derivatives with improved pharmacokinetic properties.

Reagent Conditions Product Application Source
HATU/DIPEA, R-NH₂DMF, RT, 12–24 hoursN-substituted amides (e.g., with aryl/alkyl amines)Enhanced receptor affinity
SOC₂, followed by NH₃THF, 0°C → RTPrimary amideSolubility optimization

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine ring undergoes substitution reactions at positions activated by electron-withdrawing groups (e.g., oxo groups). Halogenation and alkylation are common modifications:

Reaction Reagents/Conditions Product Outcome Source
ChlorinationPOCl₃, PCl₅, 80–100°C2-Chloro derivativeIncreased electrophilicity
AlkylationR-X, K₂CO₃, DMFN-alkylated analogsModulation of steric bulk

Decarboxylation Under Thermal Stress

Controlled heating induces decarboxylation of the acetic acid side chain, forming a methyl group. This reaction is structure-dependent and occurs under inert atmospheres :

Conditions Product Mechanism Source
180–200°C, diphenyl ether, Cu(OAc)₂Decarboxylated pyrimido-purine coreRadical-mediated loss of CO₂

Cycloaddition and Ring-Opening Reactions

The fused purine-pyrimidine system participates in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD), forming polycyclic derivatives :

Reagent Conditions Product Application Source
DMADXylene, 120°C, 8 hoursFused imidazo-pyridazine derivativesExploration of novel scaffolds

Salt Formation and pH-Dependent Reactivity

The carboxylic acid group forms pharmaceutical salts (e.g., sodium, potassium) to enhance solubility. pH adjustments also influence tautomerism in the pyrimidine ring :

Salt Type Conditions Solubility (mg/mL) Source
Sodium saltNaOH (aq.), pH 7.412.5 (PBS buffer)

Key Research Findings

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyrimido[2,1-f]purine Derivatives

Compound Name / ID Substituents Molecular Formula Biological Activity Key Findings
Target Compound 1,7-dimethyl; 9-(2-phenylethyl); 3-acetic acid Not specified* Not explicitly reported Structural uniqueness lies in the phenylethyl and acetic acid groups, balancing lipophilicity and solubility.
Compound 6a 9-[N1N4-(Phenyl)-piperazinopropyl]; 1,3-dimethyl Not specified CNS activity (sedative, analgesic) Reduced locomotor activity and amphetamine-induced hypermotility in rodents.
Compound 76 Benzyl 2-substituent; 1,7-dimethyl; 9-(4-ethoxyphenyl) C25H27N5O5 (estimated) HIV-1 RNase H inhibition Decreased RT Tm (thermal stability), unlike other derivatives.
CAS 91285-23-3 7-[2-(Dimethylamino)ethyl]; 9-(phenylmethyl) C21H24N6O4 Not reported Polar dimethylaminoethyl group may enhance water solubility.
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate 2,6-dichloro; ethyl ester C9H8Cl2N4O2 Not reported Ester group reduces solubility compared to acetic acid derivatives.

*Molecular formula of the target compound can be inferred as C21H23N5O4 based on structural analogs.

Key Structural Differences:

  • Position 9 Substituents :

    • The target compound’s 2-phenylethyl group is less polar than the phenylpiperazinealkyl chain in Compound 6a but more lipophilic than the 4-ethoxyphenyl group in Compound 76 . This may influence blood-brain barrier penetration or target selectivity.
    • The phenylmethyl substituent in CAS 91285-23-3 provides steric bulk but lacks the ethylene spacer seen in the phenylethyl group of the target compound.
  • Position 3 Functional Groups :

    • The acetic acid moiety in the target compound contrasts with the benzyl ester in Compound 76 and the ethyl ester in CAS 171827-50-2 . Acidic groups generally improve aqueous solubility and may facilitate ionic interactions in biological targets.

Pharmacological and Mechanistic Insights

  • CNS Activity : Derivatives with aromatic-alkylamine substituents (e.g., Compound 6a ) exhibit sedative and analgesic properties, suggesting that the target compound’s phenylethyl group could confer similar effects. However, the absence of a piperazine ring may reduce affinity for neurotransmitter receptors.
  • Solubility and Bioavailability : The acetic acid group enhances hydrophilicity compared to ester-containing analogs (e.g., ), which could improve oral absorption or reduce metabolic clearance.

Quantitative Structural Similarity Analysis

Using graph-based comparison methods and Tanimoto coefficients , the target compound shows moderate similarity to its analogs:

  • Tanimoto Index (Tc) :
    • ~0.65–0.75 when compared to Compound 6a (shared pyrimido[2,1-f]purine core and methyl groups).
    • ~0.55–0.60 with Compound 76 (divergent substituents at positions 3 and 9).
  • Common Subgraphs : The pyrimido[2,1-f]purine core is conserved across all analogs, but variable substituents lead to distinct pharmacophores .

Research Findings and Implications

  • Substituent-Driven Activity : The 2-phenylethyl and acetic acid groups position the target compound as a hybrid between CNS-active analogs (e.g., ) and antiviral derivatives (e.g., ).
  • Synthetic Accessibility : Analogous compounds are synthesized via alkylation of purine precursors , suggesting feasible routes for modifying the target compound’s substituents.
  • Unresolved Questions: The exact biological targets and metabolic stability of the target compound remain uncharacterized.

Q & A

Q. What are the recommended synthetic routes for preparing [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-hexahydropyrimido[2,1-f]purin-3-yl]acetic acid?

The synthesis of this compound likely involves multi-step protocols, including:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC) with HOBt for activating carboxylic acid groups, as demonstrated in analogous pyrimidine-acetic acid syntheses .
  • Purification : Sequential liquid-liquid extraction (e.g., with ethyl acetate) followed by column chromatography using gradients of hexane/ethyl acetate .
  • Critical steps : Protecting group strategies for the purine core and regioselective alkylation of the phenylethyl moiety.

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Solubility : The acetic acid moiety enhances aqueous solubility at neutral pH. For organic solvents, dimethyl sulfoxide (DMSO) is recommended, with stock solutions stored at -20°C to prevent hydrolysis .
  • Stability : Monitor degradation via HPLC under varying pH (4–8) and temperature (4–37°C) conditions. Use ammonium acetate buffers (pH 6.5) for compatibility with mass spectrometry .

Q. What analytical techniques are suitable for characterizing this compound?

  • HPLC : Reverse-phase C18 columns with mobile phases containing 0.1% formic acid or ammonium acetate for retention time consistency .
  • NMR : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions on the hexahydropyrimido-purine core .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected error < 2 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound?

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 10–100 nM) and substrate saturation levels.
  • Buffer conditions : Test activity in Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) to identify pH-dependent effects.
  • Data normalization : Include reference inhibitors (e.g., theophylline for adenosine receptor studies) to calibrate inter-assay variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Core modifications : Replace the 2-phenylethyl group with alkyl/aryl variants to assess steric and electronic effects on target binding.
  • Acetic acid substitution : Compare esterified vs. carboxylate forms to evaluate pharmacokinetic properties (e.g., membrane permeability) .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with adenosine receptors or phosphodiesterases, guided by the purine scaffold’s known pharmacophore .

Q. How can metabolic stability and cytochrome P450 interactions be assessed for this compound?

  • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Metabolite identification : Use high-resolution tandem MS to detect hydroxylated or demethylated products.

Methodological Challenges and Solutions

Q. Addressing low yields in the final coupling step of the synthesis

  • Reagent optimization : Replace EDC/HOBt with DCC/HOAt for enhanced coupling efficiency .
  • Temperature control : Conduct reactions under nitrogen at 40°C to minimize side-product formation .

Q. Managing spectral overlap in NMR characterization

  • 2D NMR techniques : Use HSQC and HMBC to assign crowded regions of the ¹H NMR spectrum, particularly for the hexahydropyrimido ring protons .

Q. Reconciling discrepancies between computational predictions and experimental binding data

  • Free energy calculations : Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility and solvation effects .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) under physiological conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。